molecular formula C25H44O6 B12778907 Glyceryl diacetate 2-oleate CAS No. 55401-63-3

Glyceryl diacetate 2-oleate

Cat. No.: B12778907
CAS No.: 55401-63-3
M. Wt: 440.6 g/mol
InChI Key: DAYZEZNVBPBOQL-QXMHVHEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl diacetate 2-oleate is synthesized through the esterification of glycerol with acetic acid or acetic anhydride in the presence of a catalyst. The reaction typically involves heating glycerol with the acetylating agent under controlled conditions to form the diester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where glycerol and acetic anhydride are mixed and heated. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glyceryl diacetate 2-oleate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Glyceryl diacetate 2-oleate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of glyceryl diacetate 2-oleate involves its interaction with molecular targets and pathways in the body. It has been shown to have significant binding affinity to major protein targets, which may contribute to its therapeutic effects. The compound interacts with signaling pathways such as TNF, CCR5, IL-17, and G-protein coupled receptors, which are critical in the progression of diseases like rheumatoid arthritis .

Properties

CAS No.

55401-63-3

Molecular Formula

C25H44O6

Molecular Weight

440.6 g/mol

IUPAC Name

1,3-diacetyloxypropan-2-yl (Z)-octadec-9-enoate

InChI

InChI=1S/C25H44O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-24(20-29-22(2)26)21-30-23(3)27/h11-12,24H,4-10,13-21H2,1-3H3/b12-11-

InChI Key

DAYZEZNVBPBOQL-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)C)COC(=O)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C

Origin of Product

United States

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